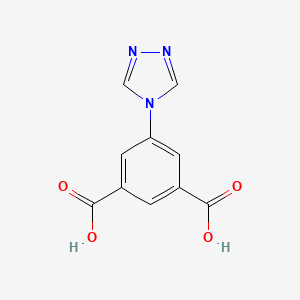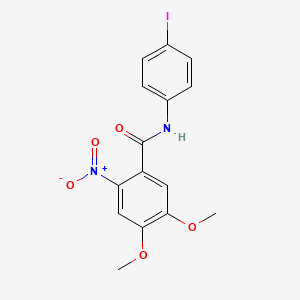![molecular formula C17H25NO B6080126 3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6080126.png)
3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine, commonly known as MPPP, is a synthetic compound that belongs to the family of piperidine drugs. MPPP has been studied extensively due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
MPPP acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By increasing dopamine levels, MPPP can improve the symptoms of Parkinson's disease and depression.
Biochemical and Physiological Effects:
MPPP has been shown to increase dopamine levels in the brain, which can improve the symptoms of Parkinson's disease and depression. However, MPPP can also have adverse effects on the body, including cardiovascular and respiratory effects.
实验室实验的优点和局限性
MPPP has been widely used in scientific research studies due to its potential therapeutic applications in the treatment of neurological disorders. However, MPPP can be difficult to synthesize, and its use is limited due to its potential adverse effects on the body.
未来方向
There are several future directions for research involving MPPP. One potential area of research is the development of new and improved synthesis methods for MPPP. Another potential area of research is the investigation of MPPP's potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease. Additionally, further research is needed to better understand the adverse effects of MPPP on the body and to develop strategies to minimize these effects.
合成方法
MPPP is synthesized by the reaction between 1-methyl-4-phenyl-4-propionoxypiperidine and 2-bromo-1,2-diphenylethane in the presence of a palladium catalyst. The resulting compound is then reduced to MPPP using lithium aluminum hydride.
科学研究应用
MPPP has been used in various scientific research studies to investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. MPPP has been shown to increase dopamine levels in the brain, which is important for the treatment of Parkinson's disease.
属性
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-17(19)18-12-6-8-15(13-18)10-11-16-9-5-4-7-14(16)2/h4-5,7,9,15H,3,6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMVJWZQGFBZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)CCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenyl)ethyl]-1-propionylpiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)
![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine](/img/structure/B6080103.png)

![N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6080114.png)